![molecular formula C19H26N2O2 B12614772 3-[[5-[(3-Hydroxyphenyl)methylamino]pentylamino]methyl]phenol CAS No. 918298-20-1](/img/structure/B12614772.png)
3-[[5-[(3-Hydroxyphenyl)methylamino]pentylamino]methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[5-[(3-Hydroxyphenyl)methylamino]pentylamino]methyl]phenol is an organic compound characterized by its complex structure, which includes both phenolic and amine functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[5-[(3-Hydroxyphenyl)methylamino]pentylamino]methyl]phenol typically involves multi-step organic reactions. One common method includes the reaction of 3-hydroxybenzaldehyde with an amine derivative, followed by further reactions to introduce the pentylamino group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
3-[[5-[(3-Hydroxyphenyl)methylamino]pentylamino]methyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated phenols and other substituted derivatives.
Aplicaciones Científicas De Investigación
3-[[5-[(3-Hydroxyphenyl)methylamino]pentylamino]methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[[5-[(3-Hydroxyphenyl)methylamino]pentylamino]methyl]phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the amine groups can interact with various biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 3-[[5-[(3-Hydroxyphenyl)methylamino]pentylamino]methyl]phenol hydrochloride
- This compound acetate
Uniqueness
Compared to similar compounds, this compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .
Propiedades
Número CAS |
918298-20-1 |
|---|---|
Fórmula molecular |
C19H26N2O2 |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
3-[[5-[(3-hydroxyphenyl)methylamino]pentylamino]methyl]phenol |
InChI |
InChI=1S/C19H26N2O2/c22-18-8-4-6-16(12-18)14-20-10-2-1-3-11-21-15-17-7-5-9-19(23)13-17/h4-9,12-13,20-23H,1-3,10-11,14-15H2 |
Clave InChI |
DNLSUKICEAGEKJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)O)CNCCCCCNCC2=CC(=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


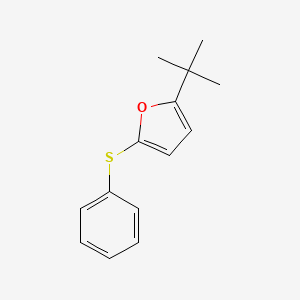
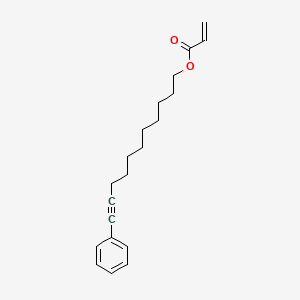
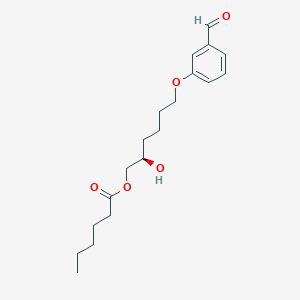
![6-{4-[(E)-(Phenylimino)methyl]phenoxy}hexyl prop-2-enoate](/img/structure/B12614699.png)

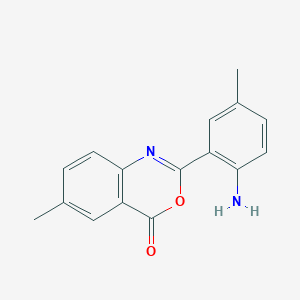
![(E)-1-[4-(Hexyloxy)phenyl]-N-(4-hexylphenyl)methanimine](/img/structure/B12614709.png)
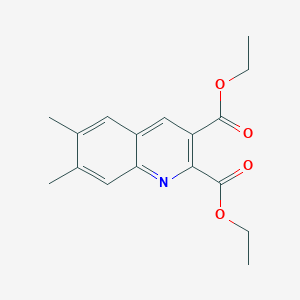
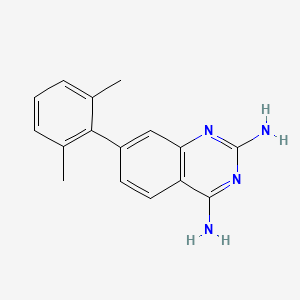
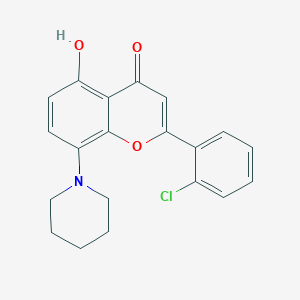

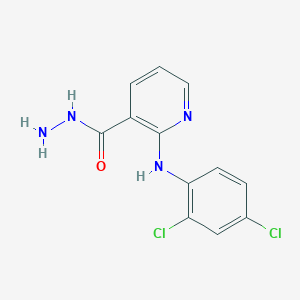
![3-[(3S)-3-Hydroperoxy-3H-indol-3-yl]-L-alanine](/img/structure/B12614780.png)
![3-[tert-Butyl(diphenyl)silyl]-1-phenyl-1H-pyrazole](/img/structure/B12614784.png)
